Ethyl 3-chloro-5-cyanobenzoate
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Overview
Description
Ethyl 3-chloro-5-cyanobenzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid, featuring a chloro and a cyano group on the benzene ring, along with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-5-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-cyanobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct cyanation of ethyl 3-chlorobenzoate using a cyanating agent like copper(I) cyanide under elevated temperatures. This method is advantageous for its simplicity and direct approach.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chloro group.
Reduction: The major product is ethyl 3-amino-5-cyanobenzoate.
Hydrolysis: The primary product is 3-chloro-5-cyanobenzoic acid.
Scientific Research Applications
Ethyl 3-chloro-5-cyanobenzoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-chloro-5-cyanobenzoate can be compared with other similar compounds, such as:
Ethyl 3-chloro-4-cyanobenzoate: Differing in the position of the cyano group, this compound exhibits distinct reactivity and biological activity.
Ethyl 3-bromo-5-cyanobenzoate: The bromo analog shows different reactivity in nucleophilic substitution reactions due to the varying leaving group ability.
Ethyl 3-chloro-5-nitrobenzoate: The nitro group introduces additional electronic effects, altering the compound’s chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H8ClNO2 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
ethyl 3-chloro-5-cyanobenzoate |
InChI |
InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3 |
InChI Key |
PULDJKUCFMEOCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C#N)Cl |
Origin of Product |
United States |
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